N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
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Overview
Description
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a thienopyrazole ring, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step reactions. One common synthetic route starts with the preparation of the thienopyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The nitrophenyl group is introduced via nitration reactions, and the cyclohexanecarboxamide moiety is attached through amide bond formation reactions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods helps in identifying the most efficient reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound’s nitrophenyl and thienopyrazole moieties play crucial roles in its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrazoles and nitrophenyl derivatives, such as:
- N-(4-nitrophenyl)-2-(2-thienyl)acetamide
- 4-nitrophenyl-2-thienylmethanone
Uniqueness
What sets N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C18H20N4O3S/c23-18(12-4-2-1-3-5-12)19-17-15-10-26-11-16(15)20-21(17)13-6-8-14(9-7-13)22(24)25/h6-9,12H,1-5,10-11H2,(H,19,23) |
InChI Key |
UCSWERIPCSWNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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